2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “(5Z)-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted piperazines, pyridopyrimidines, and thiazolidinones. The reaction conditions may involve:
Condensation reactions: Combining different molecular fragments under acidic or basic conditions.
Cyclization reactions: Forming the thiazolidinone ring structure.
Oxidation and reduction reactions: Modifying functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Batch processing: Small-scale production in laboratory settings.
Continuous flow synthesis: Large-scale production using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing their normal function.
Modulation of receptor activity: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Piperazine derivatives: Used in various therapeutic applications, including antipsychotic and antihistamine drugs.
Pyridopyrimidines: Studied for their anticancer and antiviral activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H31N5O3S2 |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N5O3S2/c1-20-9-10-25-30-26(32-13-11-31(12-14-32)18-21-6-3-2-4-7-21)23(27(35)33(25)17-20)16-24-28(36)34(29(38)39-24)19-22-8-5-15-37-22/h2-4,6-7,9-10,16-17,22H,5,8,11-15,18-19H2,1H3/b24-16- |
InChI Key |
KBSGVGTYVCVDAO-JLPGSUDCSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
Origin of Product |
United States |
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